1,2-Dibromo-3,3-dimethylbut-1-ene

Catalog No.
S861840
CAS No.
99584-95-9
M.F
C6H10Br2
M. Wt
241.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-3,3-dimethylbut-1-ene

CAS Number

99584-95-9

Product Name

1,2-Dibromo-3,3-dimethylbut-1-ene

IUPAC Name

1,2-dibromo-3,3-dimethylbut-1-ene

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

InChI

InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3

InChI Key

JDGBPINHTJNHMH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=CBr)Br

Canonical SMILES

CC(C)(C)C(=CBr)Br

The exact mass of the compound 1,2-Dibromo-3,3-dimethylbut-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dibromo-3,3-dimethylbut-1-ene is an organic compound characterized by the presence of two bromine atoms and a double bond in its molecular structure. Its chemical formula is C6H10Br2C_6H_{10}Br_2 with a molecular weight of approximately 241.95 g/mol. The compound appears as a yellow liquid and is often used in various

Due to the lack of documented biological applications, a mechanism of action for 1,2-Dibromo-3,3-dimethylbut-1-ene is not established.

  • Potential irritant: Similar to other organic bromides, it might cause skin and eye irritation upon contact [].
  • Suspected respiratory irritant: Inhalation may irritate the respiratory tract [].
  • Potential fire hazard: Organic compounds can be flammable.

  • Dehydrobromination: This reaction can lead to the formation of conjugated dienes. When treated with a strong base, the compound can lose hydrogen bromide to form alkenes.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, yielding alcohols or amines respectively .
  • Addition Reactions: The double bond in 1,2-dibromo-3,3-dimethylbut-1-ene allows for electrophilic additions, where reagents such as hydrogen halides can add across the double bond, leading to the formation of various haloalkanes .

1,2-Dibromo-3,3-dimethylbut-1-ene can be synthesized through several methods:

  • Bromination of 3,3-Dimethylbut-1-ene: This method involves the direct addition of bromine to 3,3-dimethylbut-1-ene in a controlled environment to yield the dibrominated product. This reaction typically requires an inert atmosphere to prevent side reactions .
  • Electrophilic Addition: Another synthesis route includes the electrophilic addition of bromine to the alkene under acidic conditions, which facilitates the formation of vicinal dibromides.

Interaction studies involving 1,2-dibromo-3,3-dimethylbut-1-ene typically focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a candidate for studying mechanisms of nucleophilic attack and electrophilic addition. Research into its interactions with biological systems is limited but may reveal insights into its potential toxicity or therapeutic effects.

Several compounds share structural similarities with 1,2-dibromo-3,3-dimethylbut-1-ene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-methylpropeneC4H7BrContains only one bromine atom; simpler structure
2-Bromo-2-methylpropaneC5H11BrSaturated compound; no double bond
3-Bromo-3-methylbuteneC5H9BrSimilar branching but different position of bromine
1,2-DibromobutaneC4H8Br2Similar dibrominated structure but lacks branching

Uniqueness: The unique aspect of 1,2-dibromo-3,3-dimethylbut-1-ene lies in its combination of branching and unsaturation along with two bromine substituents at adjacent positions on a carbon chain. This configuration allows for distinctive reactivity patterns that are not present in simpler or saturated analogs.

The synthesis of 1,2-dibromo-3,3-dimethylbut-1-ene proceeds through the electrophilic addition of molecular bromine to 3,3-dimethyl-1-butene [1] [2]. The reaction mechanism follows the classical electrophilic addition pathway involving the formation of a cyclic bromonium ion intermediate [1] [3].

Mechanistic Pathway

The bromination reaction initiates when the electron-rich double bond of 3,3-dimethyl-1-butene approaches the polarizable bromine molecule [4] [2]. The high electron density in the pi bond induces a dipole in the bromine molecule, creating a partially positive bromine atom that acts as an electrophile [1] [4]. The alkene donates a pair of pi electrons to the electrophilic bromine, causing displacement of the second bromine atom and formation of a three-membered cyclic bromonium ion intermediate [2] [3].

In the rate-determining step, one of the bromine atoms becomes attached to both carbon atoms simultaneously, with the positive charge localized on the bromine atom within the bromonium ion structure [1] [2]. This intermediate is then attacked from the backside by the bromide ion formed in the initial step, resulting in anti-addition and formation of the final dibrominated product [2] [3].

Kinetic Considerations

The reaction exhibits second-order kinetics, being first-order in both alkene and bromine concentrations [5] [6]. Temperature-dependent kinetic studies demonstrate that the reaction rate increases with temperature following Arrhenius behavior [5] [7]. The activation energy for the bromination of substituted alkenes typically ranges from 40-60 kilojoules per mole [8] [7].

ParameterValueReference
Reaction OrderSecond-order overall [5]
Activation Energy45-55 kJ/mol [8]
Temperature Coefficient1.23 ± 0.02 [5]
Rate Constant (298 K)1.2 × 10³ M⁻¹s⁻¹ [6]

The presence of tertiary carbon substitution in 3,3-dimethyl-1-butene influences the reaction kinetics by stabilizing the developing positive charge in the transition state [9] [10]. This electronic effect results in faster reaction rates compared to less substituted alkenes [5] [6].

Solvent Effects in Bromine Addition Reactions (Carbon Tetrachloride versus Polar Solvents)

The choice of solvent significantly impacts both the reaction mechanism and product distribution in bromination reactions [11] [12] [13]. Carbon tetrachloride and polar solvents exhibit markedly different effects on the bromination of 3,3-dimethyl-1-butene [11] [13].

Carbon Tetrachloride as Solvent

Carbon tetrachloride serves as the preferred non-polar solvent for bromination reactions due to its chemical inertness and ability to dissolve both organic substrates and molecular bromine [11] [12]. In carbon tetrachloride, the bromination proceeds exclusively through the ionic mechanism with minimal side reactions [11] [14]. The non-polar environment stabilizes the bromine molecule and prevents competing reactions with the solvent [12] [14].

The reaction in carbon tetrachloride typically yields high selectivity for the 1,2-addition product with excellent stereochemical control [11] [3]. The anti-stereochemistry is preserved due to the cyclic bromonium ion intermediate formation [2] [3]. Reaction yields in carbon tetrachloride commonly exceed 85 percent under optimized conditions [15] [16].

Polar Solvent Effects

Polar protic solvents such as methanol, acetic acid, and formic acid dramatically alter the reaction pathway and kinetics [13] [5] [6]. These solvents participate in the reaction through hydrogen bonding interactions with the developing bromide anion in the transition state [13] [6]. Kinetic isotope effect studies reveal a constant value of 1.23 ± 0.02 for bromination in polar protic solvents, attributed to specific electrophilic solvation of the incipient bromide anion [5] [6].

The presence of nucleophilic solvents can lead to competing reactions and reduced selectivity for the desired dibrominated product [13] [17]. Polar aprotic solvents show intermediate behavior, providing moderate solvation without direct participation in the reaction mechanism [13] [17].

Solvent TypeReaction Rate (relative)Selectivity (%)Stereochemistry
Carbon Tetrachloride1.0>95Anti-addition
Methanol2.375-80Mixed products
Acetic Acid1.870-75Anti-addition
Acetonitrile1.485-90Anti-addition

Phase-Vanishing Reaction Techniques for Yield Enhancement

Phase-vanishing methodology represents an innovative approach for conducting bromination reactions with enhanced yields and improved selectivity [16] [18] [19]. This technique utilizes fluorous media as a phase screen to create a controlled triphasic reaction environment [16] [18].

Triphasic System Design

The phase-vanishing system consists of three distinct layers: the organic substrate layer containing 3,3-dimethyl-1-butene in hexane, a fluorous phase (perfluorohexanes), and a bromine layer [16] [19]. The fluorous medium acts as a liquid membrane that facilitates controlled transport of bromine to the organic substrate while preventing rapid mixing [16] [18].

In the optimized procedure, bromine is slowly added to perfluorohexanes (FC-72) in a test tube, followed by the addition of the alkene substrate dissolved in hexane [16]. This creates a stable three-layer system where the heavier bromine layer remains at the bottom, the fluorous phase in the middle, and the organic substrate layer at the top [16] [19].

Mechanism of Phase-Vanishing Enhancement

The phase-vanishing effect occurs as bromine gradually migrates from the bottom layer through the fluorous phase to react with the alkene in the organic layer [16] [18]. This controlled delivery mechanism prevents the formation of high local bromine concentrations that could lead to side reactions or over-bromination [16] [19]. The bromine layer progressively disappears as the reaction proceeds, hence the term "phase-vanishing" [16] [18].

The fluorous phase recovery allows for recycling of the expensive fluorous solvent, making the process economically viable [18] [19]. After reaction completion, the fluorous layer can be separated and reused multiple times without significant loss of efficiency [18] [20].

Yield Optimization Data

Experimental results demonstrate significant yield improvements using phase-vanishing techniques compared to conventional methods [16] [18]. The controlled bromine delivery results in yields exceeding 90 percent for many alkene substrates [16].

Reaction ConditionsTimeYield (%)Selectivity (%)
Method A (static)48 h8195
Method B (gentle stirring)4 h9097
Conventional (CCl₄)24 h7590
Water phase screen48 h385

The comparison with traditional phase screens reveals the superiority of fluorous media [16]. Water as a phase screen yields only 3 percent product due to poor bromine transport, while acetonitrile provides moderate results with 32-37 percent yields [16].

Purification Protocols: Distillation and Chromatographic Methods

The purification of 1,2-dibromo-3,3-dimethylbut-1-ene requires specialized techniques due to the thermal sensitivity and high boiling point of brominated compounds [21] [22] [23]. Both distillation and chromatographic methods are employed depending on the scale and purity requirements [24] [25].

Distillation Techniques

Fractional distillation under reduced pressure represents the primary method for large-scale purification of brominated alkenes [21] [23] [26]. The high molecular weight and thermal instability of 1,2-dibromo-3,3-dimethylbut-1-ene necessitate vacuum distillation to prevent decomposition [23] [27]. Optimal distillation conditions involve pressures of 5-10 torr with distillation temperatures maintained below 60°C [23].

The purification protocol begins with removal of volatile impurities such as unreacted bromine and hydrogen bromide through initial vacuum application [21] [22]. Sequential distillation at different pressure levels allows separation of various brominated by-products [23] [26]. The target compound typically distills at 45-55°C under 10 torr pressure [28] [23].

Steam distillation provides an alternative approach for initial purification, particularly for removing water-soluble impurities [21]. The process involves heating the crude reaction mixture with water, allowing separation of the organic dibromide layer from aqueous contaminants [21] [29].

Chromatographic Purification

Column chromatography using silica gel serves as the method of choice for analytical-scale purification and when high purity is required [16] [25] [30]. Normal-phase silica gel with hexane as the mobile phase effectively separates 1,2-dibromo-3,3-dimethylbut-1-ene from other brominated compounds [16] [25].

The chromatographic protocol involves preparation of a silica gel column with proper packing to ensure uniform flow [25] [30]. The sample is loaded in minimal solvent volume, and elution proceeds with pure hexane or hexane-ethyl acetate mixtures [16] [25]. The relatively non-polar nature of the dibrominated product allows separation from more polar impurities [25] [31].

Flash chromatography provides rapid purification with excellent resolution between closely related brominated compounds [25] [32]. The technique utilizes pressurized solvent flow to achieve faster separation times while maintaining high efficiency [32].

Purification MethodYield Recovery (%)Purity (%)Scale Suitability
Vacuum Distillation85-9295-98Large scale
Steam Distillation78-8590-95Medium scale
Column Chromatography90-95>98Analytical scale
Flash Chromatography88-93>99Small to medium scale

Specialized Purification Considerations

The presence of multiple bromine atoms creates unique purification challenges due to the formation of regioisomers and stereoisomers [16] [33]. Gas chromatography-mass spectrometry serves as an essential analytical tool for monitoring purification progress and confirming product identity [33] [34]. The characteristic isotope patterns of brominated compounds provide definitive identification [33].

Removal of trace bromine requires treatment with sodium thiosulfate solution followed by careful washing and drying over anhydrous magnesium sulfate [16] [24]. This step prevents continued bromination during storage and ensures product stability [24] [22].

1,2-Dibromo-3,3-dimethylbut-1-ene exists as a liquid at room temperature (20°C) with a distinctive appearance ranging from colorless to light yellow to light orange as a clear liquid [1] [2] [3]. The compound exhibits a density of 1.65 g/cm³ at 20°C, with an identical specific gravity of 1.65 (20/20°C) [2] [4] [3]. This high density is characteristic of halogenated organic compounds, particularly those containing bromine atoms, which significantly increase the molecular weight and density compared to their non-halogenated counterparts.

The molecular formula C₆H₁₀Br₂ corresponds to a molecular weight of 241.95 g/mol [1] [2] [5] [6]. The compound demonstrates limited solubility in water, being essentially immiscible with aqueous solutions, which is typical for halogenated alkenes [2]. The physical state remains stable under normal conditions, though the compound requires refrigerated storage (0-10°C) and protection from light, air, and heat due to its inherent sensitivity [2] [4] [3].

Refractive Index and Polarimetric Data

The refractive index of 1,2-Dibromo-3,3-dimethylbut-1-ene is 1.51 at 20°C [2] [4] [3]. This value is consistent with the presence of bromine atoms, which contribute to increased polarizability and higher refractive indices compared to non-halogenated organic compounds. The refractive index serves as a valuable physical constant for compound identification and purity assessment.

Regarding polarimetric data, the compound's optical activity characteristics are complex due to the presence of the C=C double bond and the specific substitution pattern. The compound can exist in both Z and E geometric isomers, with the Z-isomer being specifically identified in some sources [5] [7]. However, comprehensive polarimetric rotation data under standardized conditions were not extensively documented in the available literature, suggesting that detailed optical rotation measurements may require specialized analysis under controlled conditions.

FT-IR Spectral Analysis: C-Br and C=C Bond Vibrations

The Fourier-transform infrared (FT-IR) spectroscopy of 1,2-Dibromo-3,3-dimethylbut-1-ene reveals several characteristic absorption bands that provide structural confirmation:

C-Br Stretching Vibrations: The most diagnostic feature appears in the 690-515 cm⁻¹ region as a strong to medium intensity absorption [8] [9] [10]. This frequency range is characteristic of carbon-bromine bond stretching vibrations in organobromine compounds [8]. The intensity of this band is typically high due to the significant dipole moment of the C-Br bond resulting from the electronegativity difference between carbon and bromine [8].

C=C Stretching Vibrations: The alkene double bond exhibits a medium to weak absorption in the 1680-1640 cm⁻¹ range [11] [12] [13]. The intensity of this band depends on the symmetry of the double bond substitution and the molecular dipole moment changes during vibration [11]. For 1,2-Dibromo-3,3-dimethylbut-1-ene, the C=C stretching may appear as a moderate band due to the asymmetric substitution pattern.

Additional Vibrational Modes: The spectrum also shows C-H stretching vibrations with vinyl C-H bonds appearing above 3000 cm⁻¹ (3000-3100 cm⁻¹) and alkyl C-H bonds below 3000 cm⁻¹ (2800-3000 cm⁻¹) [8] [12] [13]. The C-H bending vibrations appear in the 1485-1340 cm⁻¹ region, while C-H out-of-plane bending characteristic of alkenes occurs in the 1000-650 cm⁻¹ range [12] [13].

NMR Characterization (¹H, ¹³C, and 2D Techniques)

¹H NMR Spectroscopy: The proton NMR spectrum of 1,2-Dibromo-3,3-dimethylbut-1-ene shows characteristic signals confirming the molecular structure [2] [4] [3]. The vinyl proton appears as a singlet in the 5.5-6.5 ppm region, consistent with the alkene environment. The tert-butyl methyl groups appear as a singlet around 1.0-1.5 ppm, confirming the presence of the (CH₃)₃C- group [14] [15].

¹³C NMR Spectroscopy: Carbon-13 NMR provides definitive structural confirmation with the vinyl carbon appearing in the 100-120 ppm region as a quaternary carbon [2] [4] [3]. The quaternary carbon of the tert-butyl group appears in the 35-45 ppm range, while the methyl carbons are observed in the 25-35 ppm region [14] [15].

2D NMR Techniques: Advanced two-dimensional NMR methods provide comprehensive structural elucidation:

  • COSY (Correlation Spectroscopy): Establishes scalar coupling relationships between protons, revealing connectivity patterns through bonds [16] [17] [18]. Cross-peaks indicate J-coupled protons, typically within three bonds [19] [20].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies spatial proximity relationships between protons within approximately 5 Å, providing crucial information about molecular conformation and stereochemistry [16] [17] [18].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling assignment of carbon-hydrogen pairs and distinguishing between CH, CH₂, and CH₃ groups [16] [17] [18].

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons separated by 2-4 bonds, confirming molecular connectivity and structural assignments [16] [17] [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1,2-Dibromo-3,3-dimethylbut-1-ene exhibits characteristic fragmentation patterns typical of dibrominated organic compounds:

Molecular Ion: The molecular ion peak [M]⁺ appears at m/z 241.95, corresponding to the molecular weight [5] [6] [21]. The intensity is typically low to medium due to the instability of the molecular ion in electron impact ionization.

Bromine Loss Fragments: The most prominent fragmentations involve loss of bromine atoms:

  • [M-79]⁺ and [M-81]⁺ at m/z 163 and 161 respectively, representing loss of ⁷⁹Br and ⁸¹Br radicals with medium to high intensity [21]
  • [M-80]⁺ and [M-82]⁺ at m/z 162 and 160 corresponding to HBr eliminations [21]

Characteristic Fragment Ions: The base peak region typically occurs around m/z 57-82, with the tert-butyl cation [C₄H₉]⁺ at m/z 57 being particularly prominent due to its stability [23] . The propyl cation [C₃H₇]⁺ at m/z 43 also appears as a significant fragment [23] .

Isotope Patterns: The presence of two bromine atoms creates distinctive isotope patterns in the mass spectrum, with peaks separated by 2 mass units reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [23] .

XLogP3

3.6

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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